N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
N-(3-phenylpropyl)-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-20(21-11-4-8-16-6-2-1-3-7-16)24-17-9-10-18(24)15-19(14-17)23-13-5-12-22-23/h1-3,5-7,12-13,17-19H,4,8-11,14-15H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVQKKRSPBUHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NCCCC3=CC=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, followed by a series of functional group transformations.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a cyclization reaction involving hydrazine and a suitable diketone.
Attachment of the Phenylpropyl Group: The phenylpropyl group is attached through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit an enzyme’s activity or activate a receptor, leading to downstream effects in biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, particularly for targeting G protein-coupled receptors (GPCRs) like CCR3. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Azabicyclo[3.2.1]octane Derivatives
Key Findings and Analysis
Structural Modifications and Target Specificity: The pyrazole substituent in the target compound differentiates it from maraviroc (triazole) and PF-232798 (imidazopyridine). The 3-phenylpropyl carboxamide group contrasts with maraviroc’s fluorophenyl carboxamide, which is critical for CCR5 antagonism . This suggests the target compound may engage distinct hydrophobic pockets or receptors.
Pharmacological Profiles: Maraviroc and PF-232798 exhibit nanomolar potency against CCR5, with PF-232798 showing enhanced efficacy due to its imidazopyridine group . The target compound’s activity remains uncharacterized but could leverage pyrazole’s metabolic stability for improved bioavailability. The sulfonyl-containing analog (ELOVL6 inhibitor) demonstrates scaffold versatility, as substituents dictate target specificity (e.g., CCR5 vs. ELOVL6) .
The ELOVL6 inhibitor exemplifies repurposing the scaffold for non-HIV indications, emphasizing the need for tailored substituents .
Biological Activity
N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound of significant interest due to its potential pharmacological applications, particularly in the modulation of inflammatory responses and pain management. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by a bicyclic structure that incorporates both nitrogen and oxygen atoms, contributing to its unique biological properties. The IUPAC name reflects its complex architecture, essential for its interaction with biological targets.
The primary mechanism of action involves the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in the degradation of endogenous palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. By inhibiting NAAA, the compound increases the levels of PEA, thereby enhancing its analgesic and anti-inflammatory effects at sites of inflammation .
Inhibition of NAAA
Research indicates that derivatives of this compound exhibit potent inhibitory activity against NAAA. For instance, one derivative demonstrated an IC50 value of 0.042 μM, indicating high potency . The structure–activity relationship studies have shown that modifications to the pyrazole moiety can significantly affect inhibitory potency.
Analgesic Effects
A series of studies have evaluated the analgesic properties of related compounds within the azabicyclo[3.2.1]octane family. These studies suggest that modifications in the phenylpropyl group can enhance analgesic efficacy while minimizing side effects associated with traditional opioids .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed critical insights into how structural variations influence biological activity:
| Compound | Modification | IC50 (μM) | Notes |
|---|---|---|---|
| ARN16186 | Base structure | 0.078 | Initial lead compound with moderate activity |
| ARN19689 | Ethoxymethyl substitution | 0.042 | Enhanced potency with favorable pharmacokinetic properties |
| Compound 9 | n-propyl chain addition | 0.33 | Significant increase in potency compared to previous hits |
These findings underscore the importance of specific functional groups and their spatial orientation in determining biological activity.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Inflammation Models : In vivo studies utilizing animal models of inflammation demonstrated that compounds from this class significantly reduced edema and pain response compared to controls.
- Chronic Pain Management : Clinical evaluations have suggested that these compounds may offer a novel approach to managing chronic pain conditions without the addictive potential associated with traditional analgesics.
Q & A
Basic: What synthetic strategies are recommended for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
The 8-azabicyclo[3.2.1]octane scaffold is typically synthesized via Mannich-type cyclization or ring-closing metathesis . For example, describes a multi-step synthesis starting from a known intermediate (N-(8-methyl-8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide hydrochloride), followed by functionalization with aryl groups. Key steps include:
- Amide coupling using carbodiimide reagents (e.g., EDCI or DCC) to introduce the phenylpropyl and pyrazole substituents.
- Protection/deprotection of the azabicyclo nitrogen with tert-butyloxycarbonyl (Boc) groups to prevent side reactions .
Methodological Tip : Use NMR (1H/13C) and LC-MS to confirm cyclization success and regioselectivity.
Basic: How can the stereochemistry of the 8-azabicyclo[3.2.1]octane system be verified experimentally?
Stereochemical assignment requires:
- X-ray crystallography for unambiguous confirmation (if crystals are obtainable).
- NOESY/ROESY NMR to detect spatial proximity of protons (e.g., axial vs. equatorial substituents).
- Chiral HPLC to resolve enantiomers if asymmetric synthesis is employed. and highlight the use of stereospecific intermediates (e.g., (1R,3r,5S)-configured derivatives) for controlled synthesis .
Advanced: What strategies mitigate low yields during pyrazole ring introduction?
Low yields often arise from steric hindrance at the azabicyclo C3 position. suggests:
- Pre-activation of pyrazole : Use pyrazole derivatives with electron-withdrawing groups (e.g., nitro) to enhance reactivity.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Pd-catalyzed cross-coupling : For late-stage pyrazole installation (e.g., Suzuki-Miyaura coupling with boronic esters) .
Advanced: How can contradictory biological activity data between in vitro and in vivo models be resolved?
Contradictions may stem from pharmacokinetic variability (e.g., metabolic instability). provides a framework:
- Metabolic profiling : Use liver microsomes or hepatocytes to identify labile groups (e.g., ester hydrolysis).
- Pro-drug modification : Introduce tert-butyl esters (as in ) to enhance bioavailability .
- PK/PD modeling : Correlate in vitro IC50 with plasma exposure levels in rodents.
Advanced: What structural modifications improve selectivity for target receptors (e.g., CCR5)?
and emphasize substituent tuning on the pyrazole and phenylpropyl groups:
- Pyrazole N-substitution : Bulky groups (e.g., isobutyryl in ) reduce off-target binding to hERG channels.
- Azabicyclo substitution : Endo vs. exo configuration (see ) affects receptor docking.
- Carboxamide replacement : Sulfonamide or urea analogs ( ) enhance hydrophilicity and reduce CYP450 interactions .
Basic: What analytical techniques are critical for purity assessment?
- HPLC/UPLC-MS : Quantify impurities >0.1% ( specifies >95% purity via HPLC).
- Elemental analysis : Validate empirical formula accuracy.
- 1H NMR integration : Detect residual solvents or unreacted intermediates .
Advanced: How can computational methods guide SAR optimization?
- Docking studies : Map the compound to CCR5 (PDB: 4MBS) using AutoDock Vina.
- QSAR models : Correlate logP, polar surface area, and steric parameters with antiviral activity ( used this to optimize absorption ).
- MD simulations : Assess binding stability over 100-ns trajectories.
Basic: What safety precautions are advised during synthesis?
- Handle pyrazole intermediates in a fume hood (potential irritants; see ).
- Avoid exposure to tert-butyl esters ( notes respiratory sensitization risks).
- First-aid protocols : Follow guidelines for eye/skin contact (e.g., 15-min water rinse) .
Advanced: How to address solubility challenges in aqueous assays?
- Salt formation : Convert the carboxamide to a hydrochloride salt (e.g., uses HCl for crystallization).
- Co-solvents : Use DMSO/PEG mixtures (<1% v/v to avoid cytotoxicity).
- Nanoparticle formulation : Encapsulate with PLGA polymers to enhance dispersion .
Advanced: What derivatives show promise for dual-target inhibition?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
